molecular formula C14H30O13 B14612080 Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol CAS No. 57348-99-9

Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol

Katalognummer: B14612080
CAS-Nummer: 57348-99-9
Molekulargewicht: 406.38 g/mol
InChI-Schlüssel: VDRBIVVRCHBCFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol is a complex organic compound with the molecular formula C11H24O9. This compound is characterized by the presence of multiple hydroxyl groups and an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol typically involves the reaction of acetic acid with 3,3-dihydroxypropoxypropane-1,1-diol. The reaction is carried out under controlled conditions, often involving the use of catalysts to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where acetic acid is reacted with 3,3-dihydroxypropoxypropane-1,1-diol in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is typically heated and stirred to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or crystallization techniques to achieve the required purity for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a model compound in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. The acetic acid moiety can participate in esterification and hydrolysis reactions, affecting the overall chemical behavior of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol is unique due to its multiple hydroxyl groups and the presence of an acetic acid moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

57348-99-9

Molekularformel

C14H30O13

Molekulargewicht

406.38 g/mol

IUPAC-Name

acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol

InChI

InChI=1S/C6H14O5.4C2H4O2/c7-5(8)1-3-11-4-2-6(9)10;4*1-2(3)4/h5-10H,1-4H2;4*1H3,(H,3,4)

InChI-Schlüssel

VDRBIVVRCHBCFZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(COCCC(O)O)C(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.